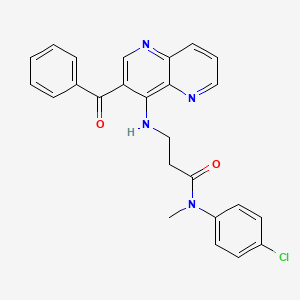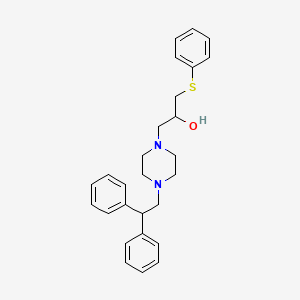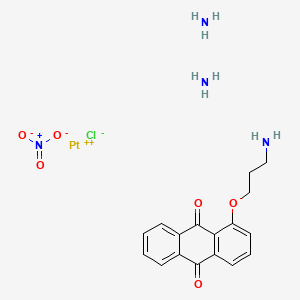
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, diammine, and a chloride ion, with a nitrate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate typically involves the following steps:
Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.
Complex Formation: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of ammonia to form the platinum complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Nitrate Addition: Finally, the complex is treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
化学反応の分析
Types of Reactions
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or to elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in solvents such as ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce elemental platinum or lower oxidation state complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of platinum complexes.
Biology
In biological research, the compound is investigated for its interactions with biomolecules, such as DNA and proteins
Medicine
The compound’s structure suggests potential use in anticancer therapies, similar to other platinum-based drugs like cisplatin. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In industry, the compound could be used in the development of advanced materials, such as conductive polymers or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate involves its interaction with molecular targets such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other platinum-based anticancer drugs, which inhibit DNA replication and transcription, ultimately leading to cell death.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum compounds
特性
CAS番号 |
139165-85-8 |
|---|---|
分子式 |
C17H21ClN4O6Pt |
分子量 |
607.9 g/mol |
IUPAC名 |
1-(3-aminopropoxy)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C17H15NO3.ClH.NO3.2H3N.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;;2-1(3)4;;;/h1-3,5-8H,4,9-10,18H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
InChIキー |
JPSNBIMHZJQSLY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
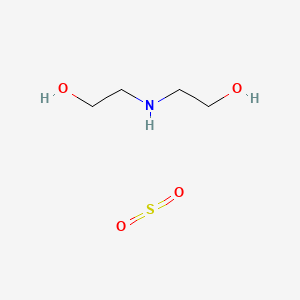
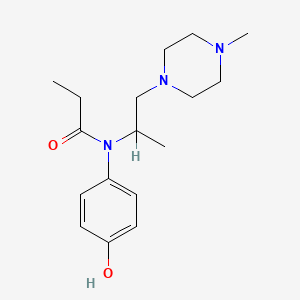
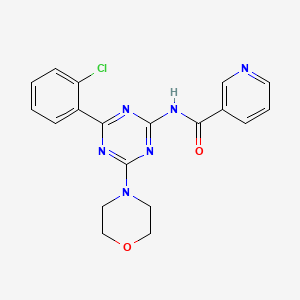



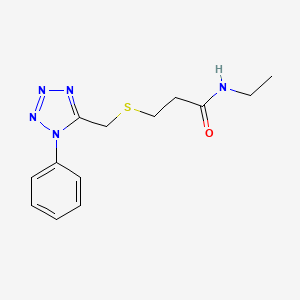

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

